Cas no 1903780-04-0 (N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide)

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide structure
1903780-04-0 structure
Product name:N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide
CAS No:1903780-04-0
MF:C19H24N4O2S
MW:372.484462738037
CID:5964970
PubChem ID:168003920

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide
    • N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
    • 1903780-04-0
    • Inchi: 1S/C19H24N4O2S/c1-12-10-17(24)22-19(20-12)23-8-6-14(7-9-23)21-18(25)16-11-13-4-2-3-5-15(13)26-16/h2-5,11-12,14,19-20H,6-10H2,1H3,(H,21,25)(H,22,24)
    • InChI Key: LVIHQPUSEITPGX-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C(NC1CCN(C2NC(CC(C)N2)=O)CC1)=O

Computed Properties

  • Exact Mass: 372.16199719g/mol
  • Monoisotopic Mass: 372.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 2.4

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-1746-10mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
10mg
$118.5 2023-09-08
Life Chemicals
F6524-1746-15mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
15mg
$133.5 2023-09-08
Life Chemicals
F6524-1746-10μmol
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6524-1746-25mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
25mg
$163.5 2023-09-08
Life Chemicals
F6524-1746-5mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
5mg
$103.5 2023-09-08
Life Chemicals
F6524-1746-3mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
3mg
$94.5 2023-09-08
Life Chemicals
F6524-1746-30mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
30mg
$178.5 2023-09-08
Life Chemicals
F6524-1746-1mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
1mg
$81.0 2023-09-08
Life Chemicals
F6524-1746-40mg
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
40mg
$210.0 2023-09-08
Life Chemicals
F6524-1746-20μmol
N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
1903780-04-0
20μmol
$118.5 2023-09-08

N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide Related Literature

Additional information on N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide

N-1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Piperidin-4-Yl-1-Benzothiophene-2-Carboxamide: A Comprehensive Overview

The compound N-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl-1-benzothiophene-2-carboxamide, identified by the CAS number 1903780-04-0, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in targeting specific biological pathways, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a piperidine ring fused with a dihydropyrimidine moiety, which is further substituted with a methyl group and an oxo group. This arrangement confers the molecule with distinct electronic properties and enhances its ability to interact with biological targets. The presence of the benzothiophene moiety adds to its complexity, providing additional sites for functionalization and potential bioactivity. Recent research has demonstrated that this compound exhibits selective binding to certain receptors, suggesting its potential as a lead compound in drug discovery.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have developed efficient routes to synthesize N-1-(4-methyl-6-oxo-piperidinyl)-benzothiophene-carboxamide, leveraging advanced organic chemistry techniques such as microwave-assisted synthesis and catalytic coupling reactions. These methods not only improve the yield but also reduce the environmental impact of the synthesis process. The optimization of these synthetic pathways has been a focal point of recent studies, aiming to scale up production for preclinical testing.

In terms of applications, this compound has shown promise in various therapeutic areas. Preclinical studies have indicated its potential as an anti-inflammatory agent, with research focusing on its ability to modulate cytokine production and reduce oxidative stress. Additionally, investigations into its anti-cancer properties have revealed that it may inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). These findings underscore the versatility of this compound and its potential to address unmet medical needs.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into its binding affinity towards various protein targets, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches have complemented experimental studies, enabling researchers to refine the compound's structure for improved efficacy and reduced toxicity.

The integration of experimental and computational methods has also facilitated the exploration of this compound's photophysical properties. Studies have shown that it exhibits fluorescence under specific conditions, making it a candidate for applications in sensors and imaging technologies. Furthermore, its thermal stability and solubility characteristics make it suitable for use in diverse environments, from aqueous solutions to organic solvents.

In conclusion, N-(4-methyl-dihydropyrimidinyl)-benzothiophene-carboxamide represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure, coupled with advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicine and materials science.

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